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Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

Cat. No.: B1386760 Get Quote

An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Properties, Synthesis, and

Applications

Introduction
(1H-Indazol-4-YL)methanamine, also known as 4-(Aminomethyl)-1H-indazole, is a

heterocyclic amine that has garnered significant interest within the scientific community,

particularly in the fields of medicinal chemistry and drug discovery. Its structure features a

bicyclic indazole core—a fusion of benzene and pyrazole rings—appended with a reactive

aminomethyl group at the 4-position. The indazole moiety is recognized as a "privileged

scaffold," a framework that is recurrent in a multitude of biologically active compounds and

approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the

chemical properties, synthesis, reactivity, and applications of (1H-Indazol-4-YL)methanamine,

tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties
(1H-Indazol-4-YL)methanamine is a solid at room temperature, possessing a unique

combination of aromatic and basic properties conferred by the indazole ring and the primary

amine, respectively. These features are critical determinants of its solubility, reactivity, and

interaction with biological targets.

Table 1: Core Chemical Properties of (1H-Indazol-4-YL)methanamine
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Property Value Source(s)

IUPAC Name (1H-Indazol-4-yl)methanamine [2]

Synonyms
4-Aminomethyl indazole, 4-

(Aminomethyl)-1H-indazole
[2][3]

CAS Number 944898-72-0 [2][3]

Molecular Formula C₈H₉N₃ [2]

Molecular Weight 147.18 g/mol [4]

Appearance Solid [5]

Topological Polar Surface Area

(TPSA)
55.9 Å² (Predicted)

logP 1.15 (Predicted)

The Indazole Scaffold: A Privileged Structure in
Medicinal Chemistry
The indazole ring system is a cornerstone of many modern therapeutics, valued for its ability to

form key interactions with a wide array of biological targets. Its prevalence spans drugs with

anti-cancer, anti-inflammatory, and antiemetic properties.[1][6][7]

Tautomerism
Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-

indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the

predominant form in most chemical and biological systems.[1][8] This stability is crucial as the

position of the N-H proton significantly influences the molecule's hydrogen bonding capabilities

and overall electronic profile, which are key to its function as a pharmacophore.

Biological Significance
The indazole nucleus is a versatile binder, notably acting as an effective hinge-binding

fragment in many kinase inhibitors.[7] Its nitrogen atoms can act as both hydrogen bond donors

and acceptors, allowing for robust interactions within the ATP-binding pockets of kinases. The
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development of numerous indazole-containing drugs, such as Axitinib (anti-cancer) and

Granisetron (antiemetic), underscores the scaffold's therapeutic importance.[1]

Synthesis and Manufacturing
The synthesis of (1H-Indazol-4-YL)methanamine is not trivial and typically involves a multi-

step sequence starting from readily available precursors. While specific, proprietary

manufacturing protocols may vary, a general and logical synthetic strategy involves the

construction of the indazole core followed by the installation and modification of the C4-

substituent.

Generalized Synthetic Protocol
A common approach begins with a substituted o-toluidine or a related benzene derivative. The

indazole ring is formed through cyclization, often involving diazotization followed by an

intramolecular reaction. Once the 4-substituted indazole is formed (e.g., 4-cyano-1H-indazole

or 4-nitro-1H-indazole), the final step involves the chemical reduction of the C4-substituent to

the desired aminomethyl group.

Step-by-Step Generalized Methodology:

Indazole Ring Formation: Start with a suitable ortho-substituted aniline derivative (e.g., 2-

methyl-3-nitroaniline).

Diazotization: Treat the starting material with a source of nitrous acid (e.g., sodium nitrite in

acidic conditions) to form a diazonium salt.

Intramolecular Cyclization: The diazonium salt intermediate undergoes spontaneous or

induced cyclization to form the indazole ring system. For example, starting from 2-methyl-3-

nitroaniline would yield 4-nitro-1H-indazole.

Reduction: The nitro group at the C4 position is then reduced to a primary amine. This

reduction can be achieved using various established methods, such as catalytic

hydrogenation (e.g., H₂ gas with a Palladium catalyst) or metal-acid reduction (e.g., SnCl₂ in

HCl). This step yields the final product, (1H-Indazol-4-YL)methanamine.
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2-Methyl-3-nitroaniline Diazotization
(e.g., NaNO₂, HCl) 4-Nitro-1H-indazole Reduction

(e.g., H₂, Pd/C or SnCl₂) (1H-Indazol-4-YL)methanamine

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (1H-Indazol-4-YL)methanamine.

Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites of reactivity: the primary amine of the methanamine

group and the indazole ring itself. This dual reactivity makes it an exceptionally versatile

building block for constructing libraries of complex molecules.

Primary Amine Reactivity: The aminomethyl group is a nucleophilic center that readily

undergoes standard amine reactions, including N-acylation, N-alkylation, reductive

amination, and sulfonylation. This serves as the primary handle for attaching various side

chains and pharmacophores to explore structure-activity relationships (SAR) in drug

discovery programs.

Indazole Ring Reactivity: The indazole ring can undergo electrophilic aromatic substitution,

such as nitration and halogenation.[8] Furthermore, the pyrrolic nitrogen (N1) is nucleophilic

and can be alkylated or acylated, a common strategy for modulating the compound's

physicochemical properties, such as solubility and metabolic stability.

(1H-Indazol-4-YL)methanamine

Primary Amine Reactivity
(Acylation, Alkylation)

Nucleophilic Attack

Indazole Ring Reactivity
(N-Alkylation, Electrophilic Substitution)

Substitution/Alkylation
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Caption: Key reactivity sites of (1H-Indazol-4-YL)methanamine.

Analytical Characterization
Full characterization of (1H-Indazol-4-YL)methanamine is essential to confirm its identity and

purity. Standard analytical techniques are employed, and the expected data are summarized

below. While specific spectra are available from commercial suppliers, this table outlines the

anticipated features.[9]

Table 2: Expected Spectroscopic Data

Technique Expected Features

¹H NMR

- Aromatic protons (multiplets, ~7.0-7.5 ppm).-

Methylene protons (-CH₂-) (singlet, ~3.9-4.1

ppm).- Amine protons (-NH₂) (broad singlet,

variable shift).- Indazole N-H proton (broad

singlet, ~10-13 ppm).

¹³C NMR
- Aromatic carbons (~110-140 ppm).- Aliphatic

methylene carbon (-CH₂-) (~40-45 ppm).

IR (Infrared Spectroscopy)

- N-H stretching (amine and indazole, broad,

~3100-3400 cm⁻¹).- Aromatic C-H stretching

(~3000-3100 cm⁻¹).- Aliphatic C-H stretching

(~2850-2950 cm⁻¹).- Aromatic C=C stretching

(~1450-1600 cm⁻¹).

Mass Spectrometry (MS) - Molecular ion peak [M+H]⁺ at m/z ≈ 148.09.

Applications in Drug Discovery and Development
(1H-Indazol-4-YL)methanamine is primarily utilized as a chemical building block for the

synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10] Its

value lies in the strategic combination of the biologically relevant indazole core and a

synthetically versatile primary amine handle.
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Scaffold for Kinase Inhibitors: Given the indazole core's proven utility as a hinge-binder, this

compound is an ideal starting point for developing novel kinase inhibitors for oncology and

inflammatory diseases.

Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD

campaigns to identify initial low-affinity binders to a protein target, which are then optimized

into potent leads.

Combinatorial Chemistry: The reactive amine group is well-suited for high-throughput

synthesis of compound libraries, enabling the rapid exploration of chemical space around the

indazole scaffold to discover novel bioactive agents, such as inhibitors of the PD-1/PD-L1

pathway.[11]

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling (1H-
Indazol-4-YL)methanamine. While specific toxicity data for this compound is limited, data from

structurally related analogs provide guidance.

Hazard Identification: Based on related compounds like (1H-indazol-4-yl)methanol and its

bromo-derivative, this compound should be treated as potentially harmful if swallowed and

an irritant to the skin, eyes, and respiratory system.[5][12]

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.[14][15] Avoid generating dust and direct contact with skin and

eyes.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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